molecular formula C6H10N4 B078835 3,6-Diethyl-1,2,4,5-tetrazine CAS No. 13717-91-4

3,6-Diethyl-1,2,4,5-tetrazine

Cat. No.: B078835
CAS No.: 13717-91-4
M. Wt: 138.17 g/mol
InChI Key: FJLNLVDWWLZFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diethyl-1,2,4,5-tetrazine is a derivative of 1,2,4,5-tetrazine, a heterocyclic compound containing four nitrogen atoms in a six-membered ring.

Preparation Methods

The synthesis of 1,2,4,5-tetrazine, 3,6-diethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the presence of strong acids or bases and elevated temperatures to facilitate the formation of the tetrazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3,6-Diethyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrazine, 3,6-diethyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

3,6-Diethyl-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:

Properties

CAS No.

13717-91-4

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3,6-diethyl-1,2,4,5-tetrazine

InChI

InChI=1S/C6H10N4/c1-3-5-7-9-6(4-2)10-8-5/h3-4H2,1-2H3

InChI Key

FJLNLVDWWLZFIP-UHFFFAOYSA-N

SMILES

CCC1=NN=C(N=N1)CC

Canonical SMILES

CCC1=NN=C(N=N1)CC

Synonyms

3,6-Diethyl-1,2,4,5-tetrazine

Origin of Product

United States

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